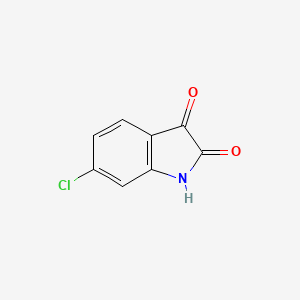

6-Chloroisatin

Descripción

Significance of Isatin (B1672199) Derivatives in Chemical Science

Isatin and its derivatives represent a crucial class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of pharmacological activities. The isatin scaffold, an indole (B1671886) nucleus with carbonyl groups at positions 2 and 3, provides a unique template for chemical modifications, leading to the development of novel compounds with diverse therapeutic potential. Researchers have extensively explored isatin derivatives for their antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. The synthetic accessibility and the ability to functionalize the isatin core at various positions allow for the fine-tuning of its biological and chemical properties.

Research Context of 6-Chloroisatin as a Key Intermediate

Within the broader family of isatin derivatives, this compound stands out as a key intermediate in organic synthesis. The presence of a chlorine atom at the 6-position of the indole ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for the synthesis of more complex and biologically active compounds. Its utility is demonstrated in its application as a building block for pharmaceuticals, agrochemicals, and even dyes and pigments. The reactivity of the carbonyl groups and the potential for substitution on the aromatic ring make this compound a versatile tool for chemists to construct a variety of heterocyclic systems.

Scope and Objectives of Current Research on this compound

Current research endeavors involving this compound are multifaceted, primarily focusing on its application in the synthesis of novel bioactive molecules. A significant area of investigation is its use in the development of potential anticancer and antimicrobial agents. Furthermore, its role in the creation of advanced materials, such as polymers with enhanced properties, is also an active area of study. Research objectives often include the exploration of its utility in multicomponent reactions to generate complex molecular architectures in an efficient manner. The overarching goal is to leverage the unique chemical properties of this compound to design and synthesize new chemical entities with valuable applications in medicine and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLBLSGEPQBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287009 | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-92-0 | |

| Record name | 6341-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloroisatin and Its Derivatives

Classical Synthetic Routes for 6-Chloroisatin

The primary and most established method for synthesizing this compound follows the classical Sandmeyer isatin (B1672199) synthesis protocol. This approach involves a multi-step sequence starting from a corresponding aniline (B41778) derivative.

Multi-step Synthesis Approaches

The Sandmeyer synthesis for isatins, including the 6-chloro derivative, is a robust and widely used method due to the ready availability of starting materials. The synthesis begins with the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride, in an aqueous solution of sodium sulfate. This step forms an isonitrosoacetanilide intermediate.

For the synthesis of this compound, the starting material is 4-chloroaniline (B138754). The general steps are as follows:

Formation of Isonitrosoacetanilide : 4-chloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride. This condensation reaction yields N-(2-isonitrosoacetyl)-4-chloroaniline.

Cyclization : The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, most commonly concentrated sulfuric acid, which promotes an intramolecular electrophilic substitution (cyclization) to form the five-membered pyrrole (B145914) ring, resulting in the formation of this compound.

This classical route often produces a mixture of isomers. For instance, starting from 3-chloroaniline (B41212) to produce 4- and this compound, the reaction yields a mixture of both isomers which then requires separation, often by column chromatography.

Optimization of Reaction Conditions

Optimizing the reaction conditions is crucial for improving the yield and purity of this compound. Various parameters such as temperature, solvent, and the use of catalysts have been explored. One significant advancement is the use of microwave irradiation to accelerate the cyclization step. In a study, the conversion of the oximinoacetanilide intermediate to 4- and this compound was achieved under microwave irradiation (20% power) for just 10 seconds in the presence of concentrated sulfuric acid. This rapid method resulted in a crude yield of 92%, which upon separation gave this compound in a 33% yield.

The choice of catalyst and solvent also plays a significant role in related syntheses of isatin derivatives, which can be applied to optimize the synthesis of this compound. For instance, in multi-component reactions involving isatins, catalysts like CeCl₃·7H₂O have been shown to be effective, with the choice of solvent significantly impacting the reaction outcome.

Advanced Synthetic Strategies Utilizing this compound

This compound is a versatile substrate for constructing more complex molecular architectures. Its N-H bond and the reactive C3-carbonyl group are common sites for functionalization.

N-Alkylation Reactions

The nitrogen atom of the isatin ring can be readily alkylated to introduce a variety of substituents. This transformation is typically carried out by generating the isatin anion with a base, followed by reaction with an alkylating agent. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).

The general procedure involves dissolving this compound in a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), adding a base to deprotonate the lactam nitrogen, and then introducing the alkyl halide. The presence of the electron-withdrawing chloro group on the benzene (B151609) ring can influence the reactivity, potentially requiring slightly more forcing conditions compared to unsubstituted isatin. Microwave assistance has also been effectively employed to accelerate N-alkylation reactions, significantly reducing reaction times and often improving yields.

Table 1: General Conditions for N-Alkylation of Isatin Derivatives

| Base | Solvent | Alkylating Agent | Heating Method | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| KF/Alumina | Acetonitrile | Benzyl (B1604629) Halides, Ethyl Bromoacetate | Reflux | 1.5 - 47 hours | |

| K₂CO₃ / Cs₂CO₃ | DMF / NMP | Alkyl Halides, Benzyl Halides | Microwave | Minutes | |

| K₂CO₃ / NaH | Acetonitrile / DMF | Halides | Reflux | 2 - 8 hours |

Cycloaddition Reactions

The C3-carbonyl group of this compound is a key functional group for participating in cycloaddition reactions, particularly for the synthesis of spirocyclic oxindoles. These reactions often proceed via the formation of an intermediate ylide from the isatin.

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In the context of this compound, it is commonly used in multi-component reactions to generate complex spirooxindoles. The reaction typically involves the in-situ generation of an azomethine ylide from the condensation of this compound and an α-amino acid (such as (R)-thiazolidine-4-carboxylic acid or thioproline). This ylide then acts as the 1,3-dipole.

This dipole subsequently reacts with a dipolarophile, which is an alkene-containing molecule, in a [3+2] cycloaddition (32CA) reaction to afford the spirocyclic product. These reactions are often highly regio- and diastereoselective. For example, the one-pot, three-component reaction of this compound, an amino acid, and a chalcone-type dipolarophile in refluxing methanol (B129727) can produce intricate spirooxindole-pyrrolidine/thiazole hybrids in good yields.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with this compound

| Reactants | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound, (R)-thiazolidine-4-carboxylic acid, (Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one | MeOH/DCM (1:1) | Reflux, 5h | Bis-spirooxindole imidazo[2,1-b]thiazole (B1210989) | 92% | |

| This compound, Thioproline, Chalcone-based indole (B1671886)/pyrazole | Methanol | Reflux, 2-4h | Spirooxindole-pyrrolo[1,2-c]thiazole | up to 86% |

Another important application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is used to synthesize 1,2,3-triazole derivatives. While specific examples starting directly from this compound are less common in the searched literature than for its 5-chloro isomer, the principle involves first N-alkylating the this compound with a propargyl group. The resulting terminal alkyne can then undergo a highly efficient and regioselective cycloaddition with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole-tethered oxindole (B195798).

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing chiral molecules with specific biological activities. A prominent strategy involves the [3+2] cycloaddition reaction to construct complex spirooxindole scaffolds.

In one approach, new di-spirooxindole analogs featuring oxindole and cyclohexanone (B45756) moieties have been synthesized. This one-pot multicomponent reaction involves the in-situ generation of azomethine ylides from the reaction of this compound and a secondary amino acid, (2S)-octahydro-1H-indole-2-carboxylic acid. These ylides then react with cyclohexanone-based chalcones to yield the target di-spirooxindole compounds. This method provides a pathway to structurally complex and biologically relevant spirocycles in good yields.

Another example of stereoselective synthesis is the [3+2] cycloaddition reaction between an ethylene (B1197577) derivative based on an imidazo[2,1-b]thiazole scaffold, this compound, and (R)-thiazolidine-4-carboxylic acid. This multicomponent reaction, conducted under reflux conditions in a methanol/DCM solvent mixture, proceeds in a stereoselective manner to afford a novel spirooxindole hybrid. The relative absolute configuration of the product was confirmed through single-crystal X-ray diffraction analysis.

L-proline (B1679175) is also a commonly used catalyst for generating azomethine ylides from isatins for use in 1,3-dipolar cycloaddition reactions. The reaction of this compound with L-proline generates an azomethine ylide that can subsequently react with various dipolarophiles, such as thiochromene-based chalcones, to produce spirooxindole/pyrrolidine/thiochromene scaffolds with controlled regio- and stereoselectivity.

Table 1: Examples of Stereoselective Synthesis Involving this compound

| Reactants | Method | Product Type | Ref |

|---|---|---|---|

| This compound, (2S)-octahydro-1H-indole-2-carboxylic acid, Cyclohexanone-based chalcone (B49325) | One-pot [3+2] cycloaddition | Di-spirooxindole-cyclohexanone | |

| This compound, (R)-thiazolidine-4-carboxylic acid, Imidazo[2,1-b]thiazole derivative | Multicomponent [3+2] cycloaddition | Spirooxindole-imidazo[2,1-b]thiazole | |

| This compound, L-proline, Thiochromene-based chalcone | Three-component 1,3-dipolar cycloaddition | Spirooxindole-pyrrolidine-thiochromene |

Condensation Reactions

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. For this compound, these reactions, particularly the Knoevenagel and Claisen-Schmidt condensations, are pivotal for synthesizing various derivatives.

The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene (B1212753) compound, catalyzed by a weak base. In the context of this compound, the C3-carbonyl group readily participates in this reaction. When reacted with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst, this compound is converted to a 3-ylidene derivative. This reaction is a key step in the synthesis of more complex molecules, including spiro compounds.

The Claisen-Schmidt condensation , a type of aldol (B89426) condensation, is used to synthesize chalcones. This reaction involves the condensation of an enolizable ketone with an aldehyde or, in this case, the reactive ketone in the isatin ring. The reaction of 5-chloroisatin (B99725) with acetophenone (B1666503), using a Cu/NiO nanoparticle catalyst, has been reported to produce the corresponding chalcone derivative. A similar reaction pathway is applicable to this compound, where it would react with a ketone like acetophenone in the presence of a catalyst to form a 3-substituted chalcone-like structure.

Table 2: Condensation Reactions of Chlorinated Isatins

| Isatin Derivative | Condensation Type | Reagent | Product Type | Ref |

|---|---|---|---|---|

| Isatin/5-Chloroisatin | Claisen-Schmidt | Acetophenone | Isatin-based Chalcone | |

| Isatins (general) | Knoevenagel | Malononitrile, Ethyl Cyanoacetate | 3-Ylideneoxindole |

Derivatization via Schiff Base Formation

The formation of Schiff bases is a common and straightforward derivatization technique for isatins. The reaction targets the highly reactive C3-carbonyl group of the isatin ring, which readily condenses with primary amines to form an imine or azomethine group (-C=N-).

The synthesis of Schiff bases from this compound involves reacting it with a primary amine in a suitable solvent, often with a catalytic amount of acid. For instance, procedures developed for 5-chloroisatin are directly applicable. An equimolar amount of 5-chloroisatin and a primary amine, when refluxed in ethanol (B145695) with a few drops of glacial acetic acid, yields the corresponding Schiff base. Similarly, a study on 5-chloroisatin involved refluxing it with 2-methyl-4-nitroaniline (B30703) in ethanol to produce the Schiff base with a high yield of 93%. These methods can be adapted for this compound to create a wide array of N-substituted derivatives, which can serve as ligands for metal complexes or as precursors for further synthetic transformations.

Table 3: Synthesis of Schiff Bases from Chlorinated Isatins

| Isatin Derivative | Amine Reactant | Reaction Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 5-Chloroisatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol, Glacial Acetic Acid, Reflux | Schiff Base | - | |

| 5-Chloroisatin | 2-Methyl-4-nitroaniline | Ethanol, Reflux | Schiff Base | 93% |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin derivatives to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Synthesis Protocols

Solvent-free synthesis, often facilitated by mechanochemistry (ball milling) or solid-state reactions, offers significant environmental benefits by eliminating solvent waste and often reducing reaction times. A one-pot, three-component condensation reaction of isatin compounds, malononitrile, and 7-hydroxy-2-phenyl-5H- Current time information in Bangalore, IN.thiadiazolo[3,2-a]pyrimidin-5-one derivatives has been successfully carried out under solvent-free conditions using the organocatalyst DABCO. This method, applicable to this compound, leads to the formation of novel spiro-pyrano-thiadiazolo-pyrimidine derivatives in short reaction times (10–60 minutes).

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, often under milder conditions. The use of ultrasound has been explored for the synthesis of derivatives from "chloroisatin," indicating its potential applicability for this compound.

Catalytic Methods and Efficiency

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of isatin-based chalcones, a Cu/NiO nanoparticle catalyst has been employed in a Claisen-Schmidt condensation. For the reaction between 5-chloroisatin and 2-acetylpyridine, this catalytic system provided the corresponding chalcone in a 69.88% yield. Such nanocatalysts can often be recovered and reused, adding to the sustainability of the process.

Organocatalysis represents another green approach, avoiding the use of potentially toxic and expensive metal catalysts. As mentioned previously, amino acids like L-proline are effective organocatalysts for the asymmetric synthesis of spirooxindoles from this compound. These reactions are often highly efficient and stereoselective, embodying key principles of green chemistry. An organocatalytic domino reaction using l-proline has been reported for the synthesis of spiro[indoline-3,4′-pyrano[3,2-b]pyran] derivatives from isatins (including 5-chloroisatin) under ultrasound irradiation in an aqueous ethanol solution, achieving excellent yields in short reaction times.

Enzymatic Synthesis Considerations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly green and selective synthetic route. While specific enzymatic synthesis of this compound derivatives is not widely documented, related examples highlight the potential of this approach.

Lipases, for instance, have shown catalytic promiscuity beyond their natural function of ester hydrolysis. A lipase-catalyzed one-pot tandem reaction has been developed for the synthesis of spirooxindoles from various isatins, cycloketones, and malononitrile in water, achieving yields of 67–92%. Porcine pancreatic lipase (B570770) (PPL) was found to be an effective catalyst for this transformation.

Furthermore, a lipase-triggered aldol condensation has been used to synthesize indirubin (B1684374) derivatives. In this method, Burkholderia cepacia lipase (Amano PS-IM) catalyzes the deacetylation of indoxyl acetate (B1210297) to generate an indoxyl anion in situ. This anion then undergoes an aldol condensation with an isatin, such as 6-bromo-isatin, to produce 6-bromoindirubin in an 82% yield. This strategy could potentially be adapted for this compound to synthesize its corresponding indirubin analog under mild, enzymatic conditions. The use of enzymes from alkaloid-producing plants also presents a promising frontier for the biocatalytic synthesis of complex indole alkaloids.

Reactivity and Reaction Mechanisms of 6 Chloroisatin

Electrophilic and Nucleophilic Reactivity of the Isatin (B1672199) Moiety

The isatin moiety possesses both electrophilic and nucleophilic centers, allowing it to participate in a wide array of chemical reactions. An electrophile is a chemical species that is attracted to electrons and can accept an electron pair, often being positively charged or having an electron-deficient atom. Conversely, a nucleophile is a species that donates an electron pair to form a chemical bond.

The carbonyl group at the C3 position of the isatin ring is a prominent electrophilic site. This electrophilicity is enhanced by the presence of the adjacent amide carbonyl group and the electron-withdrawing nature of the aromatic ring system. Nucleophiles can readily attack this C3 carbon, leading to a variety of addition products.

The nitrogen atom (N1) of the lactam ring, bearing a lone pair of electrons, can exhibit nucleophilic character. However, the delocalization of this lone pair into the adjacent carbonyl group at C2 diminishes its nucleophilicity. Despite this, under certain conditions, the N1 position can be deprotonated to generate a more potent nucleophile, which can then participate in reactions such as N-alkylation. The aromatic ring of the isatin moiety can also undergo electrophilic substitution reactions, although the presence of the deactivating dione (B5365651) ring system generally makes these reactions less favorable.

Site-Specific Reactivity Analysis (C3, N1, C2-C3 π-bond)

The reactivity of 6-chloroisatin can be analyzed by considering the specific reactive sites within the molecule: the C3 carbonyl carbon, the N1 nitrogen atom, and the C2-C3 π-bond.

C3 Carbonyl Carbon: The C3 carbonyl group is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is exploited in a multitude of reactions, including condensations, cycloadditions, and additions of various nucleophiles to form spirocyclic compounds. For instance, in the Pictet-Spengler reaction, the C3 carbonyl reacts with tryptamine (B22526) derivatives to form spiroindolone structures. Similarly, in the aza-Prins reaction, the C3 carbonyl reacts with amino groups to form key iminium ion intermediates.

N1 Nitrogen Atom: The N1 position, while less nucleophilic than a typical secondary amine due to amide resonance, can still participate in reactions. Deprotonation of the N-H bond with a suitable base generates an isatinate anion, which is a more potent nucleophile. This anion can then undergo reactions like N-alkylation or N-acylation. For example, ruthenium-catalyzed asymmetric allylic alkylation of isatins has been shown to proceed at the N1 position.

C2-C3 π-bond: The π-bond between C2 and C3 is part of a conjugated system and can participate in cycloaddition reactions. For example, in [3+2] cycloaddition reactions with azomethine ylides, this bond is involved in the formation of spiro-pyrrolidinyl-oxindole systems.

The presence of the chlorine atom at the 6-position influences the reactivity of these sites. As an electron-withdrawing group, it further enhances the electrophilicity of the C3 carbonyl group and deactivates the benzene (B151609) ring towards electrophilic attack.

Regioselective Transformations of this compound

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, this is particularly important in reactions where multiple reactive sites could potentially be involved.

One prominent example of regioselectivity is observed in the halogenation of isatin derivatives. The position of halogenation on the aromatic ring is highly dependent on the reaction conditions, including the solvent and the nature of the halogenating agent.

In multicomponent reactions, such as the [3+2] cycloaddition reactions, excellent regioselectivity is often achieved. For instance, the reaction of this compound with L-thioproline and an electron-deficient ethylene (B1197577) derivative proceeds in a highly regioselective manner to produce bi-spirooxindole-engrafted rhodanine (B49660) analogs. Theoretical studies, such as those employing Density Functional Theory (DFT), can help predict and explain the observed regioselectivity by analyzing the electronic properties of the reactants.

Another example is the Friedel-Crafts acylation of 6-chlorooxindole, an intermediate derived from this compound. The 6-chloro substituent deactivates the aromatic ring and directs incoming electrophiles to the less hindered 5-position, leading to regioselective acylation.

| Reaction Type | Reactants | Product | Regioselectivity | Ref |

| [3+2] Cycloaddition | This compound, L-thioproline, (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide | Bi-spirooxindole-engrafted rhodanine analog | High | |

| Friedel-Crafts Acylation | 6-Chlorooxindole, Chloroacetyl chloride | 5-Chloroacetyl-6-chlorooxindole | High (5-position) | |

| Halogenation | Isatin derivatives | Halogenated isatins | Condition-dependent | |

| Ruthenium-Catalyzed Allylic Alkylation | This compound, Allylic acetate (B1210297) | N-alkylated isatin | Branched-selective |

Mechanistic Studies of this compound Involved Reactions

Understanding the reaction mechanisms involving this compound is crucial for predicting reaction outcomes and designing new synthetic methodologies. Various experimental and computational techniques are employed to elucidate these mechanisms.

Mechanistic studies of the Pictet-Spengler reaction involving 5-chloroisatin (B99725) (an isomer of this compound) have shed light on the source of diastereoselectivity. The geometry of the imine intermediate, formed from the condensation of isatin and a tryptamine derivative, plays a critical role in determining the stereochemical outcome of the cyclization step.

In the context of [3+2] cycloaddition reactions, DFT calculations have been instrumental in elucidating the reaction mechanism. These studies have shown that the reaction between an azomethine ylide (generated in situ from this compound and an amino acid) and an electrophilic ethylene derivative proceeds through a non-concerted, two-stage, one-step mechanism. The reaction is initiated by the nucleophilic attack of the azomethine ylide on the electrophilic partner.

The aza-Prins reaction of this compound with 3-vinyltetrahydroquinolines has also been mechanistically investigated. The reaction proceeds through the formation of an iminium ion intermediate at the C3 position of the isatin. The stereoselectivity of the subsequent cyclization is influenced by the geometry of this intermediate.

Computational studies using DFT have also been employed to understand the regioselectivity of 1,3-dipolar cycloaddition reactions involving 5-chloroisatin derivatives. By analyzing the HOMO-LUMO energy gaps and other quantum chemical parameters, the direction of charge transfer and the most favorable reaction pathway can be predicted.

| Reaction | Key Mechanistic Feature | Investigative Method | Ref |

| Pictet-Spengler Reaction | Influence of imine geometry on diastereoselectivity | Experimental studies, analysis of intermediates | |

| [3+2] Cycloaddition | Non-concerted, two-stage, one-step mechanism | Density Functional Theory (DFT) calculations | |

| Aza-Prins Reaction | Formation of an iminium ion intermediate | Experimental studies, analysis of stereoselectivity | |

| 1,3-Dipolar Cycloaddition | Prediction of regioselectivity via HOMO-LUMO analysis | Density Functional Theory (DFT) calculations |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Chloroisatin Analogues

Design Principles for Novel 6-Chloroisatin Derivatives

The fundamental design principle for creating new this compound derivatives involves the strategic functionalization of its three main reactive sites: the isatin (B1672199) nitrogen (N1), the C3-carbonyl group, and the chlorinated benzene (B151609) ring. By introducing a variety of chemical moieties at these positions, researchers can systematically alter the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution. These modifications are intended to enhance the molecule's interaction with specific biological targets, leading to improved potency and selectivity. For example, ammosamide B, a marine alkaloid, was efficiently synthesized using commercially available this compound as the starting material. This highlights the role of this compound as a key building block in the synthesis of complex, biologically active molecules.

Functionalization at Different Positions of the Isatin Core

The isatin scaffold provides multiple points for chemical modification, allowing for the creation of large libraries of analogue compounds.

Modifications at the Isatin Nitrogen (N1)

The nitrogen atom at the N1 position is a common site for functionalization. Alkylation, acylation, or the introduction of various substituted groups at this position can significantly influence the compound's biological activity. These modifications can alter the molecule's ability to form hydrogen bonds and can adjust its lipophilicity, which affects how it crosses cell membranes. Studies on N-substituted isatins have shown that the nature and size of the substituent are critical for activity. For instance, research on N-alkyl isatin derivatives as free radical scavengers indicated that the bioactivity tended to decrease as the length of the alkyl chain increased.

Table 1: Examples of N1-Position Modifications on Isatin Derivatives

| N1-Substituent | Rationale/Effect | Reference |

|---|---|---|

| Alkyl groups (e.g., Methyl, Ethyl) | Increases lipophilicity; limits hydrogen bonding potential. | |

| Acetyl group | Alters electronic properties and steric profile. | |

| Aromatic/Heterocyclic groups | Can introduce π-π stacking interactions with biological targets. | |

| Mannich bases | Introduced via reaction with formaldehyde (B43269) and a secondary amine to create a wide range of derivatives. |

Modifications at the C3 Carbonyl Group

The C3-carbonyl group is highly reactive and serves as a primary site for introducing significant structural diversity. Common reactions at this position include:

Schiff Base and Hydrazone Formation: Condensation of the C3-carbonyl with various amines, hydrazines, or semicarbazides yields Schiff bases, hydrazones, and semicarbazones. A study involving the synthesis of chloroisatin-3-semicarbazones demonstrated that derivatives of this compound exhibited notable antimicrobial activity.

Knoevenagel Condensation: This reaction with active methylene (B1212753) compounds leads to the formation of C3-ylidene-oxindole derivatives.

Spiro-heterocycle Synthesis: The C3-carbonyl is crucial for synthesizing spirooxindoles, where the C3 carbon becomes a spiro-center linking the isatin core to another ring system. A common method is the [3+2] cycloaddition reaction, which has been used with this compound to produce complex spiro[indole-pyrrolidine] structures with high regio- and diastereoselectivity.

Table 2: Examples of C3-Position Modifications on the Isatin Core

| Reaction Type | Resulting Structure | Example Starting Material | Reference |

|---|---|---|---|

| Condensation with Semicarbazides | Semicarbazones | This compound | |

| Condensation with Amines | Schiff Bases (Imines) | Isatin Derivatives | |

| [3+2] Cycloaddition | Spirooxindoles | This compound | |

| Knoevenagel Condensation | C3-arylidene-oxindoles | Isatin/Oxindole (B195798) |

Modifications on the Chlorinated Benzene Ring

While many derivatives are synthesized from pre-substituted anilines to create the initial this compound, further modifications on the aromatic ring are possible through electrophilic aromatic substitution. Isatin itself typically undergoes electrophilic substitution at the C5 and C7 positions. For example, halogenation can introduce additional bromo or chloro groups. The presence of the existing chlorine at C6, an electron-withdrawing group, will influence the position of any subsequent substitutions. The synthesis of derivatives with varied substituents on the benzene ring is crucial for fine-tuning electronic properties and exploring interactions with biological targets.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of a molecule relate to its biological effect. By synthesizing and testing a series of related analogues, researchers can identify which functional groups and structural modifications enhance or diminish activity.

For this compound derivatives, SAR studies have provided critical insights. In one study, a series of chloroisatin-3-semicarbazones were synthesized from both 4-chloro and this compound. The results showed that the derivatives from the this compound series generally exhibited better antimicrobial activity than those from the 4-chloroisatin (B1294897) series. Specifically, this compound-3-(2′-chlorophenyl) semicarbazone and this compound-3-(4′-bromophenyl) semicarbazone were identified as having promising antibacterial and antifungal activity. This indicates that the position of the chlorine atom on the isatin ring is a key determinant of biological function.

Impact of Substituent Electronic and Steric Effects

The biological activity of this compound analogues is governed by a combination of electronic and steric effects imparted by their substituents.

Electronic Effects: This refers to the influence of a substituent on the electron density of the molecule. Electron-withdrawing groups (like nitro, -NO2) and electron-donating groups (like methoxy, -OCH3) can alter the reactivity and binding affinity of the molecule. SAR studies on isatin-based thiosemicarbazones have shown that the electronic nature of substituents on an attached phenyl ring plays a significant role in their enzyme inhibitory potential. For example, in some series, derivatives with electron-withdrawing groups exhibit higher activity, while in others, electron-donating groups are favored, depending entirely on the specific biological target.

Role of the Chloro Substituent at the 6-Position in Bioactivity

The strategic placement of substituents on the isatin aromatic ring is a cornerstone of its medicinal chemistry, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies consistently demonstrate that the introduction of electron-withdrawing groups, particularly halogens, at positions C-5, C-6, and C-7 can significantly enhance the biological activity of isatin derivatives. The chloro group at the 6-position, in particular, has been identified as a key contributor to the potency of various classes of this compound analogues.

Research into the antimicrobial properties of isatin derivatives has provided clear evidence of the advantageous nature of the 6-chloro substituent. A comparative study involving two series of chloroisatin-3-semicarbazones, derived from 4-chloroisatin and this compound, revealed that the this compound series exhibited superior antimicrobial activity. Specifically, compounds such as this compound-3-(2′-chlorophenyl) semicarbazone and this compound-3-(4′-bromophenyl) semicarbazone emerged as having promising antibacterial and antifungal activities, underscoring the positional importance of the chlorine atom.

| Compound | Isatin Core | Observed Bioactivity | Reference |

|---|---|---|---|

| This compound-3-(2′-chlorophenyl) semicarbazone | This compound | Promising antibacterial and antifungal activity | |

| This compound-3-(4′-bromophenyl) semicarbazone | This compound | Promising antibacterial and antifungal activity | |

| 4-Chloroisatin Semicarbazone Series | 4-Chloroisatin | Lower antimicrobial activity compared to the 6-chloro series |

The positive influence of the 6-chloro group extends to anticancer applications. Studies on multi-substituted isatins found that derivatives featuring halogen substitutions at the 5-, 6-, and 7-positions displayed higher inhibitory activity against leukemia cells (K562). Furthermore, this compound serves as a crucial starting material for the synthesis of complex, biologically active molecules. For instance, the marine natural product Ammosamide B was efficiently synthesized from this compound, leading to a series of chlorinated pyrrolo[4,3,2-de]quinoline derivatives with potent antiviral and fungicidal activities. This highlights that the 6-chloro substituent is often a foundational element for achieving high levels of bioactivity in the resulting complex scaffolds.

Bioisosteric Replacements in Derived Analogues

Bioisosteric replacement is a widely used strategy in drug design to modulate the activity, selectivity, toxicity, and pharmacokinetic properties of a lead compound. This involves substituting an atom or a group with another that possesses similar physical or chemical properties. In the context of this compound analogues, replacing the chlorine atom with other groups—classical bioisosteres like other halogens (F, Br) or non-classical bioisosteres—is a key approach to fine-tuning biological activity.

| Atom/Group 1 | Common Bioisosteres | Reference |

|---|---|---|

| -Cl (Chloro) | -F, -Br, -I, -CN, -CF3, -SH | |

| -F (Fluoro) | -H, -OH, -NH2, -CH3 |

The structure-activity relationships among halogen-substituted isatins provide direct insight into the effects of bioisosteric replacement. A study on isatin-hydrazones with cytotoxic activity against the MCF7 breast cancer cell line offered a direct comparison between chloro and fluoro substituents at the 6-position of the C-ring. The derivative with dichloro-substituents at the 2- and 6-positions of the C-ring (Compound 4j) exhibited the highest cytotoxicity with an IC₅₀ value of 1.51 µM. In contrast, the analogue with chloro- and fluoro- substituents at the 2- and 6-positions, respectively (Compound 4k), was less potent, with an IC₅₀ of 3.56 µM. This suggests that in this particular molecular framework, chlorine is a more favorable substituent than its bioisostere, fluorine, for enhancing cytotoxic activity.

| Compound ID | Key Substituents (C-ring) | Cytotoxicity vs. MCF7 (IC₅₀) | Reference |

|---|---|---|---|

| 4j | 2,6-dichloro | 1.51 µM | |

| 4k | 2-chloro, 6-fluoro | 3.56 µM |

Similarly, in a series of isatin-quinazoline hybrids evaluated against triple-negative breast cancer cells, the nature of the halogen substitution proved critical. Analogues bearing a 2,6-dichlorophenyl group were generally more active than their counterparts with a 4-chlorophenyl group, indicating that the position and number of chloro-substituents can dramatically alter biological outcomes. These examples collectively demonstrate that while the 6-chloro group is often beneficial for bioactivity, its bioisosteric replacement with other halogens or functional groups can lead to significant, and sometimes unpredictable, changes in potency, providing a crucial tool for optimizing drug candidates.

Biological Activity and Pharmacological Potential of 6 Chloroisatin Derivatives

Anticancer Activity Research

Derivatives of 6-chloroisatin have emerged as a promising area of investigation in the development of novel anticancer agents. The versatility of the isatin (B1672199) scaffold allows for a wide range of structural modifications, leading to compounds with diverse mechanisms of action against cancer cells. Research has focused on several key areas, including the induction of apoptosis, inhibition of cell proliferation, and antiangiogenic effects.

Apoptosis Induction Mechanisms

A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger this process in cancer cells. For instance, some fluorinated 1-benzylisatins, including a chloro-substituted derivative (3b), have been demonstrated to induce apoptosis in HuTu 80 tumor cells. This process is associated with the dissipation of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. After 24 hours of incubation, these compounds led to a concentration-dependent increase in both early and late-stage apoptotic cells.

One study on 6-chloro-quinazolin derivatives revealed that compounds 5a and 5f could induce apoptosis in MGC-803 and Bcap-37 cancer cells. Flow cytometry analysis showed apoptosis ratios of 31.7% and 21.9% respectively, after 24 hours of treatment at a 10 μM concentration in MGC-803 cells. Similarly, chalcone-1,2,3-triazole hybrids have been found to trigger apoptosis by causing changes to the mitochondrial membrane potential and activating caspases 3 and 9. Furthermore, certain isatin-based hybrids have been shown to induce apoptosis by targeting the BAX and Bcl-2 protein levels, as well as caspases 3 and 9.

Inhibition of Cell Proliferation

The inhibition of cancer cell proliferation is another key therapeutic strategy, and various this compound derivatives have demonstrated potent antiproliferative activity. The isatin core is recognized for its ability to generate structurally diverse derivatives that can inhibit cancer cell growth by interacting with various intracellular targets.

For example, a series of isatin-dihydropyrazole hybrids were evaluated for their antiproliferative activity against a panel of nine human cancer cell lines. Several of these compounds exhibited notable activity at a concentration of 10 μM. In another study, isatin-hydrazone derivatives were tested against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines. Specifically, compound 4j, which has chloro-substituents at the 2- and 6-positions of the C-ring, showed significant cytotoxicity against MCF7 cells with an IC50 value of 1.51 µM.

The antiproliferative effects of these compounds are often dose- and time-dependent. For instance, high concentrations of isatin (400 μM) caused 35% cell death in human neuroblastoma SH-SY5Y cells after 24 hours, which increased to 82% after 48 hours. Some derivatives have also shown selectivity, inhibiting the growth of certain cancer cell lines more effectively than others.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Isatin and its derivatives have been investigated for their antiangiogenic properties.

One study focused on 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), a small-molecule inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme with proangiogenic actions. Oral administration of AEAC led to a 40% to 50% reduction in the growth of A549 non-small cell lung cancer and PANC-1 pancreatic cancer xenografts. This antitumor effect was accompanied by a reduction in microvessel density in the tumors, providing direct evidence of its antiangiogenic action.

Furthermore, halogenated flavonoid derivatives have also been shown to possess antiangiogenic activity. These findings suggest that targeting angiogenesis is a viable mechanism for the anticancer potential of compounds related to the this compound structure.

Studies on Specific Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer A549 cells)

Research has been conducted on the efficacy of this compound derivatives against specific cancer cell lines, including the non-small cell lung cancer (NSCLC) A549 cell line. A potent and specific small-molecule inhibitor of thymidine phosphorylase, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), demonstrated a 40% to 50% reduction in the growth of A549 xenografts.

In another study, a library of 38 isatin derivatives was screened against a panel of human solid tumor cell lines, including A549. While four of the most active derivatives showed selectivity towards the NSCLC cell line SW1573, the A549 cells were only minimally affected, highlighting the selective nature of some of these compounds. Further investigations into N(4)-alkyl substituted thiosemicarbazones derived from isatin showed moderate anticancer activity against A549 cells, with IC50 values in the micromolar range.

Derivatives of other chemical classes have also been tested against A549 cells. For example, naphthoquinone derivatives demonstrated promising structure-dependent anticancer activity on A549 cells. Similarly, some biscoumarin derivatives showed an effect on the cellular metabolic activity of A549 cells. A curcumin (B1669340) derivative, CU17, in combination with gemcitabine, was found to synergistically enhance anti-proliferative activity against A549 cells.

Antimicrobial Activity Research

In addition to their anticancer potential, this compound derivatives have been extensively studied for their antimicrobial properties. The isatin scaffold is a versatile starting point for the synthesis of compounds with a broad spectrum of activity against various pathogens.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study involving two series of chloroisatin-3-semicarbazones and hydrazones found that many of the synthesized compounds exhibited significant antibacterial activity. Notably, the semicarbazones derived from the this compound series showed better antimicrobial activity than those from 4-chloroisatins. Compounds such as this compound-3-(2′-chlorophenyl) semicarbazone and this compound-3-(4′-bromophenyl) semicarbazone were particularly promising in both antibacterial and antifungal screenings.

Another study synthesized a novel series of Schiff base derivatives of isatin and evaluated their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that the compounds were generally more active against Gram-positive bacteria than Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml. The presence of a chloro group on the isatin moiety was found to play a role in the inhibitory activity.

Furthermore, research on N-norfloxacin Mannich bases of isatin and its derivatives showed that compounds from the this compound series exhibited higher activity against several Gram-negative bacteria, including Shigella sonnei, Shigella dysenteriae, Salmonella enteritidis, and Klebsiella pneumoniae. The presence of a halogen at the 6-position of the isatin ring was associated with enhanced activity.

The structural characteristics of the bacterial cell wall are believed to contribute to the differential susceptibility of Gram-positive and Gram-negative bacteria to these agents. Gram-negative bacteria possess a selectively permeable thick lipid bilayer, which can confer resistance.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| This compound-3-(2′-chlorophenyl) semicarbazone | Pathogenic Bacteria | Promising antibacterial activity | |

| This compound-3-(4′-bromophenyl) semicarbazone | Pathogenic Bacteria | Promising antibacterial activity | |

| Schiff base derivatives of isatin | Staphylococcus aureus (Gram-positive) | MIC: 25-50 µg/ml | |

| Schiff base derivatives of isatin | Escherichia coli (Gram-negative) | MIC: 25-50 µg/ml | |

| N-norfloxacin Mannich bases (6-Cl isatin series) | Shigella sonnei, Sh. dysentriae, Sal. interidis, K. pneumoniae | Higher activity compared to norfloxacin |

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties. In one study, semicarbazones derived from this compound showed good antifungal activity, with some compounds being comparable to the standard drug clotrimazole. Specifically, this compound-3-(2′-chlorophenyl) semicarbazone and this compound-3-(4′-bromophenyl) semicarbazone were effective in antifungal screenings. Another area of research involves the synthesis of metal complexes with this compound derivatives. For instance, Ni(II) and Zn(II) complexes of a Schiff base ligand derived from this compound and isoniazid (B1672263) exhibited promising antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.

Furthermore, research into pyrrolo[4,3,2-de]quinoline derivatives synthesized from this compound has revealed broad-spectrum inhibitory effects against eight common plant fungi, with a particular efficacy against Physalospora piricola. Similarly, N-Mannich bases of isatin, including those from this compound, have been found to be active against various fungal strains at a concentration of 50 µg/mL.

| Derivative Type | Target Fungi | Notable Findings |

| Semicarbazones | Pathogenic fungi | Activity comparable to clotrimazole. |

| Pyrrolo[4,3,2-de]quinolines | Physalospora piricola and other plant fungi | Broad-spectrum inhibition. |

| Metal Complexes (Ni(II), Zn(II)) | General antifungal screening | MIC of 25 µg/mL. |

| N-Mannich bases | General antifungal screening | Active at 50 µg/mL. |

Antitubercular Efficacy (e.g., Mycobacterium tuberculosis)

The potential of this compound and its derivatives as antitubercular agents has been a subject of significant investigation. This compound itself has been shown to possess strong inhibitory activity against Mycobacterium tuberculosis, including strains resistant to sulfamethoxazole. Its mechanism is believed to involve binding to the 50S ribosomal subunit, which in turn prevents protein synthesis and cell division.

Several studies have synthesized and evaluated various this compound derivatives for their efficacy against M. tuberculosis. In one such study, chroman isatin hybrid derivatives were synthesized, and two compounds showed good activity against the M. tuberculosis H37Rv strain, with MIC values of 64 µg/ml and 8 µg/ml. Another research effort focusing on Schiff base metal complexes found that Cu(II) and Co(II) complexes derived from 6-chloro isatin and isoniazid displayed anti-TB activity equivalent to the standard drug Ciprofloxacin. Furthermore, Cu(II) and Zn(II) metal complexes of a different Schiff base ligand showed promising anti-TB activity with a MIC of 3.125 µg/mL against M. tuberculosis.

However, not all derivatives have shown activity. For example, a series of chloroisatin-3-semicarbazones and hydrazones were screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv, but none of the compounds were found to be active.

| Derivative/Compound | Strain of M. tuberculosis | Key Findings |

| This compound | General and sulfamethoxazole-resistant strains | Strong inhibitory activity. |

| Chroman isatin hybrids | H37Rv | MIC values of 64 µg/ml and 8 µg/ml for two compounds. |

| Cu(II) and Co(II) complexes | Not specified | Activity equipotent to Ciprofloxacin. |

| Cu(II) and Zn(II) complexes | Not specified | MIC of 3.125 µg/mL. |

| Chloroisatin-3-semicarbazones/hydrazones | H37Rv | No activity found. |

Antiviral Activity Research

Derivatives of this compound have been explored for their potential as antiviral agents against a range of viruses. Research has demonstrated that these compounds can exhibit inhibitory effects against various viral targets, including those affecting human and plant health.

Specific Viral Targets (e.g., HIV-1, HCV, Tobacco Mosaic Virus)

Research has identified several specific viral targets for this compound derivatives. A series of isatin derivatives, including this compound, were found to be active against Hepatitis C Virus (HCV) RNA replication, showing 80% inhibition at a concentration of 50 μg/ml. However, the specific biological targets for this activity were not investigated further. In the context of HIV, while some isatin derivatives have shown anti-HIV activity, one study reported that this compound derivatives did not inhibit HIV-1 Reverse Transcriptase (RT) activity.

A significant body of research has focused on the antiviral activity of this compound derivatives against plant viruses, particularly the Tobacco Mosaic Virus (TMV). A series of pyrrolo[4,3,2-de]quinoline derivatives synthesized from this compound demonstrated higher antiviral activities than the commercial antiviral agent ribavirin. Certain compounds within this series exhibited particularly high inhibitory activities against both TMV and Potato Virus Y (PVY).

Viral Maturation Inhibition

The mechanism of action for some antiviral isatin derivatives involves the inhibition of viral maturation. For instance, N-methylisatin 3-thiosemicarbazone (methisazone), a well-known isatin derivative, is thought to interfere with viral maturation, although the precise mechanism is still being clarified. While this provides a potential avenue for the antiviral action of this compound derivatives, specific research confirming this mechanism for this compound compounds is ongoing.

Interference with Viral Protein Assembly

A key mechanism identified for the antiviral activity of this compound derivatives against the Tobacco Mosaic Virus (TMV) is the interference with viral protein assembly. Research on a specific pyrrolo[4,3,2-de]quinoline derivative, compound 13a, revealed that it can inhibit the assembly of TMV particles. This is achieved by interfering with the formation of the 20S coat protein (CP) disk, a crucial step in the virus's assembly process. Molecular docking studies have further supported the interaction between this type of compound and the TMV CP.

Anti-inflammatory Activity Research

The anti-inflammatory potential of this compound and its derivatives has been investigated in various studies. this compound itself has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophage cells that have been activated by lipopolysaccharide (LPS) and interferon-γ. In terms of inhibiting the production of tumor necrosis factor-alpha (TNF-α), this compound was found to be as effective as 5-iodoisatin (B1210601) and more effective than isatin, 5-chloroisatin (B99725), and 7-chloroisatin (B1582877). This suggests that the anti-inflammatory activity of isatins is influenced by both the type and position of the halogen substituent.

Further studies have synthesized and evaluated isatin derivatives for their anti-inflammatory properties. In one such study, a series of isatin derivatives were evaluated for their anti-neuroinflammatory potential in activated microglia. A chlorinated derivative, compound 20, was among the most effective at reducing the release of nitric oxide and the pro-inflammatory cytokine interleukin-6 (IL-6) in LPS-stimulated BV2 microglia cells. Specifically, this chlorinated compound reduced NO release by up to 68% and IL-6 concentration by 60%.

| Compound/Derivative | Cell Line | Key Findings |

| This compound | RAW 264.7 macrophages | Inhibited production of NO, PGE2, and TNF-α. |

| Chlorinated derivative (compound 20) | BV2 microglia | Reduced release of NO by 68% and IL-6 by 60%. |

Enzyme Inhibition Studies

The strategic modification of the this compound scaffold has yielded a plethora of derivatives with potent and selective inhibitory activities against various enzymes implicated in a range of physiological and pathological processes. These studies underscore the potential of this compound as a versatile template for the design of novel enzyme inhibitors.

Monoamine Oxidase Inhibition

Derivatives of isatin, including those with substitutions at the C6 position, have been identified as noteworthy inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. Research has demonstrated that the position of substituents on the isatin ring is a critical determinant of both the potency and selectivity of MAO-A and MAO-B inhibition.

For instance, isatin derivatives featuring a benzyloxy group at the C6 position have been shown to be effective MAO-B inhibitors, with one such compound exhibiting an IC50 value of 0.138 μM. In a broader study of isatin-based hydrazone derivatives, while the most potent compounds did not feature a 6-chloro substitution specifically, the series demonstrated significant MAO-B inhibitory activity. For example, compound IS7 was the most potent MAO-B inhibitor with an IC50 value of 0.082 μM, while IS15 was the most potent against MAO-A with an IC50 of 1.852 μM. Kinetic studies revealed that these inhibitions were of a reversible nature.

The semicarbazones derived from the this compound series have also demonstrated good antimicrobial activity, which is often studied alongside enzyme inhibition.

Table 1: MAO Inhibitory Activity of Selected Isatin Derivatives

| Compound | Target | IC50 (μM) | Selectivity Index (SI) for MAO-B | Reference |

| C6-benzyloxy isatin derivative | MAO-B | 0.138 | - | |

| IS6 | MAO-B | 0.124 | 263.80 | |

| IS7 | MAO-B | 0.082 | 233.85 | |

| IS13 | MAO-B | 0.104 | 212.57 | |

| IS3 | MAO-A | 2.385 | - | |

| IS15 | MAO-A | 1.852 | - |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Isatin derivatives have emerged as a promising class of AChE inhibitors.

In a notable study, this compound was utilized as a starting material for the synthesis of a series of spirooxindole analogues. These compounds were evaluated for their ability to inhibit AChE. Among the synthesized derivatives, compounds 8i and 8y displayed the most potent inhibitory activity, with IC50 values of 24.1 μM and 27.8 μM, respectively. Several other compounds in the series also demonstrated moderate inhibitory activity. Molecular docking studies have been employed to elucidate the binding interactions of these derivatives within the active site of human AChE.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Spirooxindole Analogues Derived from this compound

| Compound | AChE IC50 (μM) | Reference |

| 8c | ≤ 50 | |

| 8d | ≤ 50 | |

| 8f | ≤ 50 | |

| 8h | ≤ 50 | |

| 8i | 24.1 | |

| 8j | ≤ 50 | |

| 8w | ≤ 50 | |

| 8x | ≤ 50 | |

| 8y | 27.8 |

Nitric Oxide and PGE2 Production Inhibition

This compound has been directly implicated in the inhibition of key inflammatory mediators. Studies have shown that this compound, along with other halogenated isatin analogues, can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS) and interferon-γ.

This inhibitory effect is associated with the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. In one study comparing brominated indoles and isatins, the position of the halogen on the isatin ring was found to significantly affect the inhibitory activity against NO, with the order of potency being 5-bromo > 6-bromo > 7-bromo. Specifically, 6-bromoisatin (B21408) demonstrated significant inhibition of NO production with an IC50 of 27.1 µg/mL (120 µM). This highlights the anti-inflammatory potential of 6-halo-substituted isatins.

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Inhibition

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many diseases, including cancer.

Research has shown that isatin itself can interfere with this pathway. In studies using human colon cancer cells, treatment with isatin was found to inhibit the phosphorylation of ERK-2 by 35% compared to untreated cells, while the phosphorylation of ERK-1 was not affected. While this finding is specific to the parent isatin compound, it suggests a potential mechanism of action that could be explored in derivatives such as this compound. The inhibition of ERK phosphorylation can block downstream signaling events, potentially leading to anti-proliferative effects.

Antioxidant Activity Research

The antioxidant potential of isatin derivatives has been a subject of significant investigation. These compounds can scavenge free radicals, which are implicated in oxidative stress and various diseases. The presence and position of substituents on the isatin ring, including halogens, can influence this activity.

Several studies have evaluated this compound derivatives for their antioxidant properties. In one study, a series of isatin derivatives were assessed using the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) radical scavenging assay. Among the tested compounds, a 5-chloro-substituted derivative, Vh , showed good antioxidant activity with an IC50 of 8.09 µM. Another study synthesized a series of novel spiro azetidine (B1206935) and thioazetidine derivatives from 7-chloroisatin and found that they all exhibited noteworthy to excellent antioxidant activity in both total antioxidant capacity and DPPH scavenging assays. These findings suggest that the incorporation of a chlorine atom, as in this compound, into the isatin scaffold can be a viable strategy for developing compounds with potent antioxidant capabilities.

Table 3: Antioxidant Activity of a Chloro-Substituted Isatin Derivative

| Compound | Assay | IC50 (μM) | Reference |

| Vh (5-chloro derivative) | DPPH Scavenging | 8.09 |

Other Biological Activities

Beyond more extensively studied applications, derivatives of this compound have shown promise in other areas of central nervous system activity, including anticonvulsant, anxiolytic, and muscle relaxant effects.

The search for novel anticonvulsant drugs has led to the investigation of various isatin derivatives. Semicarbazones derived from this compound, in particular, have been a focus of significant research. These compounds are evaluated for their efficacy in standard preclinical models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSty) induced seizure tests.

A notable derivative, This compound-3-(4-bromophenyl)-semicarbazone , has emerged as a highly potent compound. It demonstrated significant activity in all three aforementioned seizure models and was found to be more active than the established antiepileptic drugs phenytoin (B1677684) and valproic acid. The activity of this and similar compounds is thought to be related to the presence of a hydrogen bonding domain, which is considered essential for anticonvulsant action.

Research has shown that several substituted isatin semicarbazones provide considerable protection against seizures. The efficacy of these compounds can vary based on the specific substitutions on the semicarbazone moiety. For example, studies have explored a range of substitutions, including p-chlorophenyl and p-nitrophenyl groups, to understand their impact on anticonvulsant activity.

The table below summarizes the anticonvulsant testing of a key this compound derivative.

| Compound Name | Test Model | Activity |

| This compound-3-(4-bromophenyl)-semicarbazone | MES, scPTZ, scSty | More active than phenytoin and valproic acid. |

| This compound semicarbazones | MES, scPTZ, scSty | Significant protection observed. |

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole; scSty: subcutaneous Strychnine.

Isatin and its derivatives have been investigated for their effects on anxiety. The anxiolytic potential of these compounds is often evaluated using behavioral models in rodents, such as the elevated plus-maze test. This test assesses the animal's natural aversion to open and elevated spaces, where an increase in time spent in the open arms is indicative of an anxiolytic effect.

While specific studies focusing solely on the anxiolytic properties of this compound derivatives are less common than those for other biological activities, the broader class of isatin derivatives has shown potential. For instance, certain 2-isoindolinyl napthyridine compounds, which can be synthesized from isatin-related structures, have demonstrated notable anxiolytic properties. The mechanism of action for the anxiolytic effects of some related compounds is thought to involve interaction with central benzodiazepine (B76468) receptors.

Further research is needed to specifically delineate the anxiolytic profile of this compound derivatives and to identify the most effective structural modifications for this activity.

Certain derivatives of isatin have been reported to possess muscle relaxant properties. This activity is typically assessed by observing a reduction in muscle tone or by using specific tests that measure an animal's ability to remain on a rotating rod (rotorod test).

While the primary focus of many studies on this compound derivatives has been on other pharmacological effects, muscle relaxant activity is sometimes noted as a secondary finding. For example, a series of p-chlorophenyl substituted arylsemicarbazones were synthesized and evaluated for anticonvulsant activity, with some compounds also showing potential to potentiate sedative and hypnotic activity, which can be related to muscle relaxation. Additionally, some 2-isoindolinyl napthyridine compounds have shown muscle relaxant properties alongside their anxiolytic and anticonvulsant effects.

The table below lists compounds related to this compound that have been noted for their muscle relaxant potential.

| Compound Class | Noted Activity |

| p-chlorophenyl substituted arylsemicarbazones | Potentiation of sedative and hypnotic activity. |

| 2-isoindolinyl napthyridine derivatives | Muscle relaxant properties. |

Computational and Theoretical Investigations of 6 Chloroisatin and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems, such as atoms and molecules. It has become a reliable tool for determining various molecular properties. Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p) or 6-311+G(d,p), to achieve a balance between accuracy and computational cost.

Molecular Geometry Optimization

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. For 6-chloroisatin and its analogues, DFT calculations are used to determine key structural parameters. For instance, in a study of the related compound 6-chloro-2-oxindole, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize its structure. The molecule was found to be nearly planar. Similarly, studies on 5-chloroisatin (B99725) derivatives have shown that DFT calculations can accurately reproduce structural parameters determined experimentally through methods like X-ray crystallography. This process provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Representative Theoretical Bond Lengths and Angles for Isatin (B1672199) Analogues

| Parameter | Atom Pair/Triplet | Typical Calculated Value (Å or °) | Method/Basis Set |

| Bond Length | C=O (Ketone) | ~1.21 - 1.23 | B3LYP/6-31G(d,p) |

| Bond Length | C=O (Amide) | ~1.22 - 1.24 | B3LYP/6-31G(d,p) |

| Bond Length | N-C (Amide) | ~1.37 - 1.40 | B3LYP/6-31G(d,p) |

| Bond Length | C-Cl | ~1.74 - 1.76 | B3LYP/6-31G(d,p) |

| Bond Angle | O-C-C | ~126 - 128 | B3LYP/6-31G(d,p) |

| Bond Angle | C-N-C | ~110 - 112 | B3LYP/6-31G(d,p) |

Note: The data in this table is illustrative and represents typical values found in DFT studies of chloroisatin analogues. Actual values can vary based on the specific derivative and computational level.

Electronic Structure Analysis (HOMO/LUMO Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A small HOMO-LUMO gap is generally associated with high chemical reactivity and low kinetic stability. DFT calculations are widely used to determine the energies of these orbitals. For example, in a study of a 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, a 5-chloroisatin derivative, the calculated HOMO-LUMO energy gap was found to be 3.1673 eV, suggesting the molecule is biologically active. The distribution of these orbitals is also informative; typically, the HOMO is located over the benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the carbonyl groups of the pyrrolidine-2,3-dione (B1313883) core. This distribution indicates that charge transfer can occur within the molecule.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a 5-Chloroisatin Analogue

| Parameter | Energy (eV) |

| EHOMO | -6.9504 |

| ELUMO | -3.7831 |

| ΔE (Gap) | 3.1673 |

Source: Data for 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, calculated using DFT/B3LYP/6-31+G(d,p).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface, allowing for the prediction of reactive sites. The MEP map uses a color scale to denote different potential regions: red indicates areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

In studies of chloroisatin analogues, MEP maps consistently show that the most negative potential is localized around the electronegative oxygen atoms of the two carbonyl groups. This makes these oxygen atoms the primary sites for electrophilic interactions and hydrogen-bond acceptance. Conversely, the regions of positive potential are typically found around the hydrogen atoms, particularly the N-H group of the isatin ring, identifying them as likely sites for nucleophilic attack. The MEP analysis is thus invaluable for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These global reactivity descriptors provide insights into the stability and pharmacological aspects of a compound. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution or resistance to charge transfer. Molecules with a small HOMO-LUMO gap are considered "soft," while those with a large gap are "hard."

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

These descriptors are calculated using the HOMO and LUMO energy values. Theoretical evaluations of 5-chloroisatin derivatives have shown them to be stable yet reactive molecules, a balance that is often desirable for pharmacological agents.

Table 3: Global Reactivity Descriptors for a 5-Chloroisatin Analogue

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.9504 |

| Electron Affinity (A) | -ELUMO | 3.7831 |

| Electronegativity (χ) | (I+A)/2 | 5.3667 |

| Chemical Hardness (η) | (I-A)/2 | 1.5836 |

| Chemical Softness (S) | 1/(2η) | 0.3157 |

Source: Data for 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, calculated using DFT/B3LYP/6-31+G(d,p).

Natural Bond Orbital (NBO) Analysis (Donor-Acceptor Interactions)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of bonds and lone pairs. This method is particularly useful for investigating intramolecular interactions, such as hyperconjugation and electron delocalization, by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mechanisms of active compounds.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as antimicrobial and anticancer agents.

Antimicrobial Activity: Docking studies have investigated the binding of chloroisatin derivatives to essential bacterial and fungal enzymes. For example, hybrids have been docked into the active sites of E. coli DNA Gyrase B and S. aureus proteins, showing promising inhibitory potential. Spiro-pyrrolidine derivatives tethered to 5-chloroisatin were docked into the active site of glucosamine-6-phosphate synthase (GlcN6P), an important target for antifungal agents, revealing low binding energies and specific interactions with key amino acid residues.

Anticancer Activity: The anticancer potential of chloroisatin analogues has been explored by docking them against various cancer-related proteins. Studies have shown that spirooxindole derivatives of this compound can potentially inhibit MDM2, a key negative regulator of the p53 tumor suppressor. Other investigations have docked chloroisatin-based compounds into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy. These studies help to rationalize the observed biological activities and guide the synthesis of more potent analogues by optimizing interactions with the target protein.

Ligand-Protein Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For analogues of this compound, these studies have been instrumental in identifying potential molecular targets and understanding their binding modes.